HLY78

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

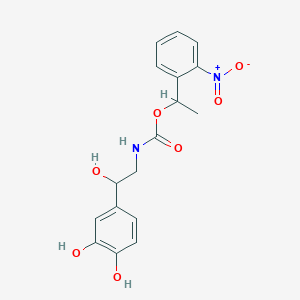

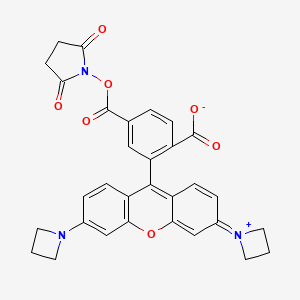

HLY78 is a derivative of lycorine and is known for its potent activation of the Wnt/β-catenin signaling pathway . This compound targets the DIX domain of Axin, promoting the association of Axin with lipoprotein receptor-related protein 6, thereby enhancing the phosphorylation of lipoprotein receptor-related protein 6 and Wnt signal transduction . This compound has been studied for its potential therapeutic applications, particularly in the context of subarachnoid hemorrhage .

Mechanism of Action

HLY78, also known as 4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine, is a potent activator of the Wnt/β-catenin signaling pathway . This compound has been shown to have significant effects on various biological processes, particularly in the context of neuronal apoptosis and embryonic development .

Target of Action

The primary target of this compound is the DIX domain of Axin . Axin is a key component of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and human diseases . This compound also interacts with low-density lipoprotein receptor-related protein 6 (LRP6) , a co-receptor for the Wnt family .

Mode of Action

This compound promotes the association between Axin and LRP6, leading to the phosphorylation of LRP6 . This interaction subsequently activates the Wnt/β-catenin signaling pathway . The activation of this pathway inhibits the phosphorylation of β-catenin, thereby stabilizing β-catenin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway regulates cell fate specification, differentiation, proliferation, and survival during embryogenesis . Activation of this pathway by this compound leads to an increase in the level of phosphorylated glycogen synthesis kinase 3 beta (p-GSK3β) (Ser9), β-catenin, and Bcl-2, accompanied by a decrease of p-β-catenin, Bax, and cleaved caspase 3 .

Result of Action

This compound has been shown to attenuate neuronal apoptosis and improve neurological deficits after subarachnoid hemorrhage (SAH) in rats . It inhibits apoptosis in tumor cells and embryonic cells caused by carbon ion radiation . This compound also significantly increases the colony formation ability and migration ability of certain cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of Wnt ligands is necessary for this compound to activate the Wnt/β-catenin signaling pathway . .

Preparation Methods

HLY78 is synthesized as a derivative of lycorine . The specific synthetic routes and reaction conditions for this compound are not widely detailed in the literature. it is known that the compound is available in various forms, including solutions in dimethyl sulfoxide . Industrial production methods for this compound are not extensively documented, but it is typically produced for research purposes and supplied by chemical vendors .

Chemical Reactions Analysis

HLY78 primarily functions as an activator of the Wnt/β-catenin signaling pathway . It does not undergo significant chemical reactions such as oxidation, reduction, or substitution under standard conditions. Instead, its primary role is to bind to the DIX domain of Axin, causing a conformational change that promotes the association of Axin with lipoprotein receptor-related protein 6 . This interaction leads to the activation of the Wnt signaling pathway .

Scientific Research Applications

HLY78 has several scientific research applications, particularly in the fields of biology and medicine:

Neurological Studies: This compound has been used to study its effects on neuronal apoptosis and neurological deficits following subarachnoid hemorrhage.

Stem Cell Research:

Comparison with Similar Compounds

HLY78 is unique in its ability to activate the Wnt/β-catenin signaling pathway by targeting the DIX domain of Axin . Similar compounds that modulate the Wnt signaling pathway include:

LiCl (Lithium Chloride): A glycogen synthase kinase 3 beta inhibitor that also activates the Wnt/β-catenin pathway.

CHIR99021: Another glycogen synthase kinase 3 beta inhibitor used in Wnt signaling studies.

This compound’s specificity for the DIX domain of Axin and its role in promoting the Axin-lipoprotein receptor-related protein 6 association make it a valuable tool for studying the Wnt/β-catenin signaling pathway .

Properties

IUPAC Name |

4-ethyl-5-methyl-6H-[1,3]dioxolo[4,5-j]phenanthridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZZYPIBZBGQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854847-61-3 |

Source

|

| Record name | 854847-61-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

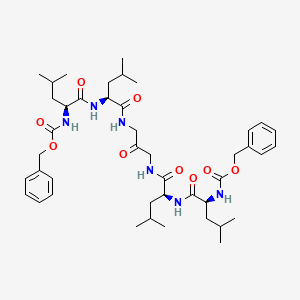

![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)

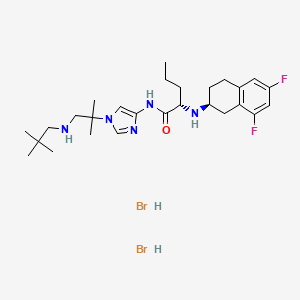

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)

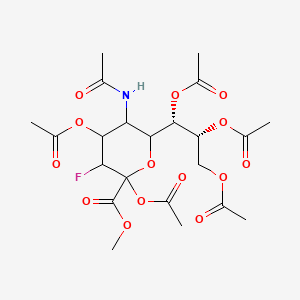

![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)

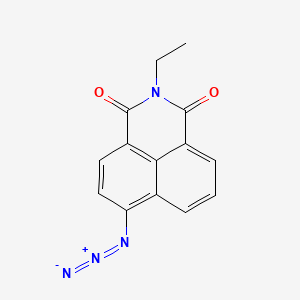

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)